molecular formula C23H23F3N2O3S B11281375 1-(piperidin-1-yl)-2-(3-((4-(trifluoromethyl)benzyl)sulfonyl)-1H-indol-1-yl)ethanone

1-(piperidin-1-yl)-2-(3-((4-(trifluoromethyl)benzyl)sulfonyl)-1H-indol-1-yl)ethanone

Cat. No.: B11281375
M. Wt: 464.5 g/mol
InChI Key: WXAXXZBTMNSSQD-UHFFFAOYSA-N
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Description

1-(piperidin-1-yl)-2-(3-((4-(trifluoromethyl)benzyl)sulfonyl)-1H-indol-1-yl)ethanone is a complex organic compound with a unique structure that combines a piperidine ring, an indole moiety, and a trifluoromethylbenzyl sulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(piperidin-1-yl)-2-(3-((4-(trifluoromethyl)benzyl)sulfonyl)-1H-indol-1-yl)ethanone typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Indole Moiety: The indole ring can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Introduction of the Trifluoromethylbenzyl Group: The trifluoromethylbenzyl group can be introduced via a nucleophilic substitution reaction using a suitable trifluoromethylbenzyl halide.

    Sulfonylation: The sulfonyl group is introduced through a sulfonylation reaction, typically using sulfonyl chloride in the presence of a base.

    Piperidine Ring Formation: The piperidine ring can be formed through a cyclization reaction involving a suitable amine precursor.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic steps to improve yield and purity. This can include the use of advanced catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions

1-(piperidin-1-yl)-2-(3-((4-(trifluoromethyl)benzyl)sulfonyl)-1H-indol-1-yl)ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine or indole rings, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(piperidin-1-yl)-2-(3-((4-(trifluoromethyl)benzyl)sulfonyl)-1H-indol-1-yl)ethanone has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological disorders.

    Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: The compound can be used in studies to understand its interaction with biological targets, such as enzymes or receptors.

Mechanism of Action

The mechanism of action of 1-(piperidin-1-yl)-2-(3-((4-(trifluoromethyl)benzyl)sulfonyl)-1H-indol-1-yl)ethanone involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain proteins, while the indole moiety can interact with aromatic residues in the target protein. The piperidine ring may contribute to the compound’s overall stability and solubility.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-(trifluoromethyl)benzyl)piperidin-4-one
  • 4-(3-trifluoromethyl-benzyl)-piperidine
  • 4-phenoxy-1-[3-(trifluoromethyl)benzyl]piperidine hydrochloride

Uniqueness

1-(piperidin-1-yl)-2-(3-((4-(trifluoromethyl)benzyl)sulfonyl)-1H-indol-1-yl)ethanone is unique due to its combination of a piperidine ring, an indole moiety, and a trifluoromethylbenzyl sulfonyl group. This unique structure imparts specific chemical and biological properties that are not found in similar compounds, making it a valuable compound for research and development.

Properties

Molecular Formula

C23H23F3N2O3S

Molecular Weight

464.5 g/mol

IUPAC Name

1-piperidin-1-yl-2-[3-[[4-(trifluoromethyl)phenyl]methylsulfonyl]indol-1-yl]ethanone

InChI

InChI=1S/C23H23F3N2O3S/c24-23(25,26)18-10-8-17(9-11-18)16-32(30,31)21-14-28(20-7-3-2-6-19(20)21)15-22(29)27-12-4-1-5-13-27/h2-3,6-11,14H,1,4-5,12-13,15-16H2

InChI Key

WXAXXZBTMNSSQD-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C(=O)CN2C=C(C3=CC=CC=C32)S(=O)(=O)CC4=CC=C(C=C4)C(F)(F)F

Origin of Product

United States

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